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Compound of Interest

Compound Name: 3-Vinylphenylboronic acid

Cat. No.: B082509

Introduction

3-Vinylphenylboronic acid (also known as (3-ethenylphenyl)boronic acid) is a versatile
bifunctional organic compound featuring both a vinyl group and a boronic acid moiety. This
structure makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura
cross-coupling reactions for the formation of carbon-carbon bonds, and in the synthesis of
polymers and materials with specialized applications. A thorough understanding of its
spectroscopic characteristics is essential for its identification, purity assessment, and quality
control. This guide provides a summary of the available spectroscopic data for 3-
vinylphenylboronic acid and outlines the general experimental protocols for its analysis.

Physicochemical Properties

Property Value

CAS Number 15016-43-0

Molecular Formula CsHoBO2

Molecular Weight 147.97 g/mol

Appearance White to off-white powder or crystals

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Detailed experimental *H and 3C NMR data, including chemical shifts (&) and coupling
constants (J), for 3-vinylphenylboronic acid are not readily available in the reviewed
literature. For researchers requiring this information, it is recommended to acquire the data
experimentally. General considerations for NMR analysis of arylboronic acids are provided in
the experimental protocols section.

Infrared (IR) Spectroscopy

The infrared spectrum of 3-vinylphenylboronic acid exhibits characteristic absorption bands
corresponding to its functional groups. The key reported vibrational frequencies are
summarized below.[1]

Wavenumber (cm—?) Assignment Functional Group

3220 O-H stretch Boronic acid (-B(OH)z2)
1350 B-O stretch Boronic acid (-B(OH)z2)
995 and 919 C-H out-of-plane bend Vinyl group (-CH=CH>)

Mass Spectrometry (MS)

Specific experimental mass spectrometry data for 3-vinylphenylboronic acid, such as a full
mass spectrum or a detailed fragmentation pattern, is not readily available in the public
domain. The theoretical molecular weight of 147.97 g/mol can be used to identify the molecular
ion peak in an experimental spectrum.

Experimental Protocols

The following sections describe generalized procedures for obtaining the spectroscopic data for
3-vinylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-vinylphenylboronic acid in a
suitable deuterated solvent (e.g., DMSO-ds, Methanol-d4, or CDCIs) in a standard 5 mm
NMR tube. Arylboronic acids have a tendency to form cyclic trimeric anhydrides (boroxines)
upon dehydration, which can lead to complex or broadened NMR spectra. The choice of
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solvent can influence the equilibrium between the acid and the boroxine. The use of protic
solvents like Methanol-d4 can sometimes help in obtaining sharper signals for the monomeric
species.

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for
a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural
abundance of 13C and its longer relaxation times, a significantly larger number of scans and
a longer relaxation delay may be required compared to H NMR. DEPT (Distortionless
Enhancement by Polarization Transfer) experiments can be performed to aid in the
assignment of carbon signals (CH, CHz, CHs).

Infrared (IR) Spectroscopy

o Sample Preparation: As 3-vinylphenylboronic acid is a solid, several methods can be
employed:

o KBr Pellet: Grind a small amount of the sample (1-2 mg) with anhydrous potassium
bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin,
transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the powdered sample
directly onto the ATR crystal and apply pressure to ensure good contact. This method
requires minimal sample preparation.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm~1. Acquire a
background spectrum of the empty sample compartment (or the clean ATR crystal) prior to
running the sample spectrum to correct for atmospheric and instrumental interferences.

Mass Spectrometry (MS)
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» Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol, acetonitrile, or a mixture with water) at a low concentration (e.g., 1 mg/mL).

 Instrumentation: Employ a mass spectrometer equipped with a soft ionization source, such
as Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI).

o Data Acquisition:

o ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid
chromatography (LC). The analysis can be performed in either positive or negative ion
mode. In positive ion mode, adducts with protons ([M+H]*) or other cations (e.g., [M+Na]*)
may be observed. In negative ion mode, the deprotonated molecule ([M-H]") is often
detected. The formation of solvent adducts or oligomeric species can sometimes be
observed with boronic acids.

o High-Resolution Mass Spectrometry (HRMS): For accurate mass determination, which
aids in confirming the elemental composition, a high-resolution instrument such as a Time-
of-Flight (TOF) or Orbitrap mass spectrometer should be used.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
chemical structure of 3-vinylphenylboronic acid.
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Caption: General workflow for the spectroscopic analysis of 3-vinylphenylboronic acid.

Caption: Chemical structure of 3-vinylphenylboronic acid highlighting key functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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vinylphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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